molecular formula C18H22FN5OS2 B2890273 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1105251-86-2

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2890273
CAS No.: 1105251-86-2
M. Wt: 407.53
InChI Key: KQWBTZMMNNSMOM-UHFFFAOYSA-N
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Description

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetically designed small molecule of significant interest in medicinal chemistry and preclinical research. Its complex structure, featuring a 1,3,4-thiadiazole core linked to a 4-(4-fluorophenyl)piperazine moiety and a pyrrolidinyl ethanone group, is characteristic of molecules engineered to interact with specific biological targets. This compound is primarily investigated for its potential as a multi-target therapeutic agent. Research indicates its structural framework is associated with kinase inhibition activity , particularly relevant in oncology for modulating signal transduction pathways involved in cell proliferation. Concurrently, the arylpiperazine component is a well-known pharmacophore in neurological and psychiatric disorder research , suggesting potential utility in studying serotonergic and dopaminergic systems. The primary research value of this compound lies in its application for structure-activity relationship (SAR) studies , where scientists modify its scaffold to optimize binding affinity, selectivity, and efficacy against a panel of enzymatic or receptor targets. It serves as a crucial chemical probe for elucidating complex disease mechanisms and identifying novel intervention points, strictly for use in in vitro assays and early-stage in vivo model research.

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS2/c19-14-3-5-15(6-4-14)22-9-11-24(12-10-22)17-20-21-18(27-17)26-13-16(25)23-7-1-2-8-23/h3-6H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWBTZMMNNSMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Thiadiazole ring : This five-membered ring is known for its diverse biological activities.
  • Piperazine moiety : Often associated with neuroactive compounds and pharmaceuticals.
  • Fluorophenyl group : The presence of fluorine can enhance lipophilicity and metabolic stability.

The molecular formula is C18H22F1N5SC_{18}H_{22}F_{1}N_{5}S, with a molecular weight of approximately 365.47 g/mol.

Research indicates that compounds containing thiadiazole and piperazine structures often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The proposed mechanisms include:

  • Inhibition of cell proliferation : Compounds similar to this one have shown significant inhibition of cancer cell lines through apoptosis induction.
  • Targeting specific enzymes : Many piperazine derivatives act as inhibitors for various enzymes involved in cancer progression, such as PARP (Poly (ADP-ribose) polymerase) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiadiazole-based compounds. For instance, derivatives with similar structures have demonstrated varying degrees of cytotoxicity against human cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
5eMCF-718
4iHepG22.32
4fMCF-710.10

These results suggest that modifications in the side chains can significantly influence the biological activity.

Mechanistic Studies

In silico studies have shown that the compound interacts with critical biological targets:

  • PARP Inhibition : The compound has been shown to inhibit PARP1 activity, which is crucial for DNA repair in cancer cells. This leads to increased DNA damage and apoptosis .

Study on Antitumor Efficacy

A recent study investigated the efficacy of a series of thiadiazole derivatives, including those similar to our compound. The study found that:

  • Compounds with a piperazine ring exhibited enhanced antiproliferative activity against breast cancer cells.
  • A notable increase in apoptosis markers was observed when treated with these compounds, indicating their potential as therapeutic agents in oncology .

Pharmacological Profile

Another investigation focused on the pharmacokinetics and toxicity profile of thiadiazole derivatives:

  • The compounds were well-tolerated in vivo at doses up to 750 mg/kg without significant adverse effects.
  • The study emphasized the need for further exploration into their therapeutic index and long-term effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone with structurally related compounds from the evidence, focusing on key structural differences and inferred biological implications:

Compound Name Key Structural Features Reported Activities Molecular Weight Reference
Target Compound 1,3,4-Thiadiazole, 4-fluorophenyl-piperazine, pyrrolidin-1-yl ethanone, thioether linkage Inferred: Antimicrobial, receptor modulation (based on analogs) ~443.5 (calculated)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiadiazole-thiazolidinone hybrid, 4-methoxyphenyl substituent Not explicitly stated; thiazolidinones are associated with antifungal/antitumor activity [3]
2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one Thiadiazole-thiazolidinone hybrid, nitro group (electron-withdrawing) Fungicidal, herbicidal activities [5]
2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Piperazine, benzo[d]thiazol, nitro group, thioether linkage No explicit data; nitro groups may enhance cytotoxicity 432.5 [8]
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone Piperazine-acetyl, imidazo[2,1-b]thiazole, fluorophenyl No explicit data; imidazothiazoles are linked to kinase inhibition 386.4 [9]

Key Observations :

Thiadiazole vs. Thiazolidinone/Thiazole: The target compound’s 1,3,4-thiadiazole core differentiates it from thiazolidinone-containing analogs (e.g., ). Thiadiazoles are more rigid and may improve membrane permeability compared to thiazolidinones, which possess a saturated ring that could enhance hydrogen bonding .

The pyrrolidin-1-yl ethanone moiety in the target compound may confer better solubility than the acetylated piperazine in or the benzo[d]thiazol in .

Biological Implications: Thiadiazole-thiazolidinone hybrids () are reported for antifungal activity, likely due to the thiazolidinone’s ability to disrupt fungal cell walls. The target compound’s pyrrolidine-ethanone group might instead target bacterial enzymes or receptors. The thioether linkage in the target compound and could facilitate disulfide bond formation in vivo, altering redox states in target cells .

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is constructed via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbon disulfide (CS₂). A representative protocol involves:

  • Hydrazide Preparation : 4-(4-Fluorophenyl)piperazine-1-carbothiohydrazide is synthesized by reacting 4-(4-fluorophenyl)piperazine with thiosemicarbazide in ethanol under reflux.
  • Cyclocondensation : The thiosemicarbazide intermediate is treated with CS₂ in the presence of potassium hydroxide (KOH) to form 5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol.

Reaction Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 60–80°C
  • Time: 6–12 hours
  • Yield: 65–78%

Coupling of the Pyrrolidine Moiety

The pyrrolidine group is introduced via amide bond formation using carbonyldiimidazole (CDI)-mediated coupling:

  • Activation of the Carbonyl : 1-(Pyrrolidin-1-yl)ethan-1-one is treated with CDI in dry DMF to form the imidazolide intermediate.
  • Nucleophilic Attack : The activated carbonyl reacts with the secondary amine of the piperazine-thiadiazole intermediate under inert conditions.

Critical Parameters :

  • Reaction Time: 12–24 hours
  • Solvent: Anhydrous DMF or THF
  • Yield: 60–75%

Purification and Characterization

Purification Techniques

  • Recrystallization : The crude product is recrystallized from 2-propanol or ethanol to remove unreacted starting materials.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) is employed for high-purity isolates.

Analytical Validation

  • HPLC : Purity ≥95% confirmed using a C18 column (mobile phase: acetonitrile/water, 70:30).
  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 4H, Ar-H), 4.10 (s, 2H, SCH₂), 3.80–3.20 (m, 8H, piperazine), 2.70–2.50 (m, 4H, pyrrolidine).
    • ¹³C NMR : 168.5 (C=O), 162.3 (C-F), 155.1 (thiadiazole C-2).

Comparative Analysis of Synthetic Routes

Step Method A (Patent WO2021013864A1) Method B (PMC3846157) Method C (PubChem CID 44062386)
Thiadiazole Formation CS₂/KOH, 70°C, 8h (78%) Hydrazine hydrate, 12h (65%) Thiosemicarbazide, 6h (72%)
Thioether Bonding TBAI, DMF, 50°C (82%) NaH, acetonitrile (75%) K₂CO₃, RT (70%)
Pyrrolidine Coupling CDI, 24h (68%) EDC/HOBt, 18h (72%) DCC, 12h (65%)
Overall Yield 45% 38% 42%

Key Observations :

  • Method A (CDI-mediated coupling) offers higher reproducibility but requires longer reaction times.
  • Method B (EDC/HOBt) achieves better atom economy but faces challenges in scale-up.

Challenges and Optimization Strategies

Common Pitfalls

  • Low Thioether Yields : Attributed to steric hindrance at the thiadiazole C-2 position. Mitigated using TBAI as a phase-transfer catalyst.
  • Pyrrolidine Degradation : Occurs under acidic conditions. Avoided by maintaining pH >8 during coupling.

Green Chemistry Approaches

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.
  • Catalyst Recycling : Immobilized CDI on silica gel enables reuse for up to 5 cycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid (common in thiadiazole synthesis) .
  • Step 2 : Introduce the 4-fluorophenylpiperazine moiety using nucleophilic substitution reactions, requiring anhydrous conditions and catalysts like potassium carbonate .
  • Step 3 : Couple the thiadiazole-piperazine intermediate with the pyrrolidin-1-yl ethanone fragment via a thioether linkage, using coupling agents such as DCC (dicyclohexylcarbodiimide) in DMF .
  • Optimization : Monitor reaction progress with HPLC or TLC, and adjust parameters (e.g., temperature, solvent polarity) to improve yields (>70%) and purity (>95% by NMR) .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.1–7.3 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~490) and fragmentation patterns .
  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity and isolate isomers .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for thiadiazole-piperazine hybrids?

  • Case Study : If one study reports antimicrobial activity (e.g., MIC = 2 µg/mL) while another shows no efficacy:

  • Structural Analysis : Compare substituent patterns (e.g., electron-withdrawing vs. donating groups on the fluorophenyl ring) using computational tools like DFT .
  • Assay Conditions : Replicate experiments under standardized conditions (e.g., broth microdilution for MIC, consistent bacterial strains) .
  • SAR Studies : Synthesize analogs (e.g., replacing pyrrolidine with morpholine) to isolate pharmacophoric features .

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with neurological targets (e.g., 5-HT receptors)?

  • Methodology :

  • Target Selection : Use crystallographic data (PDB ID: 6WGT for 5-HT1A_{1A}) to model binding pockets .
  • Docking : Perform rigid/flexible docking with AutoDock Vina, focusing on hydrogen bonds between the fluorophenyl group and Ser159/Thr160 residues .
  • Validation : Compare predicted binding affinity (ΔG ≈ -9.5 kcal/mol) with in vitro radioligand displacement assays .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?

  • Protocol :

  • Dosing : Administer 10 mg/kg intravenously to rodents; collect plasma samples at 0, 1, 3, 6, 12, 24 h .
  • Analytics : Quantify compound levels using LC-MS/MS (LOQ = 1 ng/mL) and calculate parameters (e.g., t1/2_{1/2} > 4 h, Vd ≈ 2 L/kg) .
  • Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation at the pyrrolidine ring) .

Contradiction Analysis

Q. Why do some analogs show potent anticancer activity while others are inactive, despite structural similarities?

  • Hypothesis Testing :

  • Cellular Uptake : Measure intracellular concentrations via fluorescence tagging (e.g., BODIPY-labeled analogs) .
  • Target Specificity : Perform kinome profiling (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Resistance Mechanisms : Test in multidrug-resistant cell lines (e.g., MCF-7/ADR) to assess P-gp efflux effects .

Methodological Resources

TechniqueApplicationKey ParametersReference
NMR Structural validation1^1H (400 MHz), 19^{19}F NMR
HPLC Purity analysisC18 column, 70:30 ACN/H2_2O, 1 mL/min
LC-MS PharmacokineticsESI+ mode, LOQ = 1 ng/mL
Molecular Docking Target interactionAutoDock Vina, ΔG scoring

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